molecular formula C5H11O4P B8599398 3-[Ethyl(hydroxy)phosphoryl]propanoic acid CAS No. 2071-61-6

3-[Ethyl(hydroxy)phosphoryl]propanoic acid

Cat. No. B8599398
M. Wt: 166.11 g/mol
InChI Key: NTECLNXJUWYYGM-UHFFFAOYSA-N
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Patent
US08735477B2

Procedure details

630 g (3 mol) of 3-(ethylhydroxyphosphinyl)propionic acid sodium salt (produced as in Example 16) are dissolved in 860 g of water and initially charged into a 5 l five-neck flask equipped with thermometer, reflux condenser, high-performance stirrer and dropping funnel and neutralized by addition of about 147 g (1.5 mol) of concentrated sulfuric acid. The water is subsequently distilled off in vacuo. The residue is taken up in ethanol and the insoluble salts are filtered off. The solvent of the filtrate is removed in vacuo to leave 488 g (98% of theory) of 3-(ethylhydroxy-phosphinyl)propionic acid as a solid material.
Name
3-(ethylhydroxyphosphinyl)propionic acid sodium salt
Quantity
630 g
Type
reactant
Reaction Step One
Name
Quantity
860 g
Type
solvent
Reaction Step One
Quantity
147 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na+].[CH2:2]([P:4]([OH:11])([CH2:6][CH2:7][C:8]([O-:10])=[O:9])=[O:5])[CH3:3].S(=O)(=O)(O)O>O>[CH2:2]([P:4]([OH:11])([CH2:6][CH2:7][C:8]([OH:10])=[O:9])=[O:5])[CH3:3] |f:0.1|

Inputs

Step One
Name
3-(ethylhydroxyphosphinyl)propionic acid sodium salt
Quantity
630 g
Type
reactant
Smiles
[Na+].C(C)P(=O)(CCC(=O)[O-])O
Name
Quantity
860 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
147 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
initially charged into a 5 l five-neck flask
CUSTOM
Type
CUSTOM
Details
equipped with thermometer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser, high-performance stirrer
DISTILLATION
Type
DISTILLATION
Details
The water is subsequently distilled off in vacuo
FILTRATION
Type
FILTRATION
Details
the insoluble salts are filtered off
CUSTOM
Type
CUSTOM
Details
The solvent of the filtrate is removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)P(=O)(CCC(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 488 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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